molecular formula C13H14BrNO2 B12273992 Ethyl 6-Bromo-5-methylindole-3-acetate

Ethyl 6-Bromo-5-methylindole-3-acetate

Cat. No.: B12273992
M. Wt: 296.16 g/mol
InChI Key: GMKSGUQWRFBMHO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 6-Bromo-5-methylindole-3-acetate typically involves the bromination of 5-methylindole followed by esterification. One common method includes the reaction of 5-methylindole with bromine in the presence of a suitable solvent to yield 6-bromo-5-methylindole. This intermediate is then reacted with ethyl bromoacetate under basic conditions to form this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 6-Bromo-5-methylindole-3-acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, ethyl bromoacetate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 6-Bromo-5-methylindole-3-acetate involves its interaction with various molecular targets and pathways. The indole ring system is known to interact with multiple biological targets, including enzymes and receptors, leading to diverse biological effects. The bromine atom and ester group can also influence the compound’s reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Ethyl 6-Bromo-5-methylindole-3-acetate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 6-Bromo-5-methylindole-3-acetate is a derivative of indole, a core structure in many biologically active compounds. This article explores its biological activities, including its potential as an antimicrobial, antiviral, and anticancer agent, supported by various studies and data.

Chemical Structure and Properties

This compound features a bromine atom at the 6-position and an ethyl acetate group at the 3-position of the indole ring. This structural modification is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of indole derivatives, including this compound. For instance, research has shown that indole derivatives exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria.

CompoundMIC (µg/mL)Activity
This compound4-8Moderate against MRSA
Compound 11e (related indole)1-2Potent against Gram-positive strains

The above table illustrates the minimum inhibitory concentration (MIC) values for selected compounds, indicating that this compound possesses moderate antimicrobial properties compared to more potent analogs .

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. For instance, some studies suggest that compounds with indole scaffolds can inhibit viral replication through various mechanisms, including interference with viral enzymes.

A significant finding involves the inhibition of HIV integrase by indole derivatives. The introduction of specific substituents at the C3 position of the indole core has been shown to enhance activity significantly:

CompoundIC50 (µM)Target
This compoundNot specifiedPotential antiviral activity
Indole derivative with C3 substitution0.13 - 6.85HIV integrase

While specific IC50 values for this compound are not extensively documented, related compounds demonstrate promising antiviral effects, suggesting potential for further exploration in this area .

Anticancer Activity

The anticancer potential of this compound aligns with findings related to other indole derivatives. Indoles have been reported to exhibit cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A comparative analysis shows:

CompoundIC50 (µM)Cancer Type
This compoundNot specifiedVarious
Related indole compounds1.0 - 10.0Breast cancer

These results indicate that while direct studies on this compound may be limited, its structural relatives show significant promise in anticancer research .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that ethyl indoles could effectively inhibit biofilm formation in bacterial strains, enhancing their therapeutic potential against infections associated with biofilms .
  • Antiviral Mechanisms : Research into the antiviral properties of indoles suggests that modifications at the C6 position can significantly affect their ability to inhibit viral replication processes .
  • Cytotoxicity in Cancer Cells : Investigations into similar compounds have shown varied cytotoxic effects across different cancer cell lines, indicating that structural variations can lead to enhanced or diminished activity .

Properties

Molecular Formula

C13H14BrNO2

Molecular Weight

296.16 g/mol

IUPAC Name

ethyl 2-(6-bromo-5-methyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C13H14BrNO2/c1-3-17-13(16)5-9-7-15-12-6-11(14)8(2)4-10(9)12/h4,6-7,15H,3,5H2,1-2H3

InChI Key

GMKSGUQWRFBMHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNC2=C1C=C(C(=C2)Br)C

Origin of Product

United States

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